1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- is a chemical compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) and are known for their versatility in various chemical reactions and applications. This particular compound features a unique structure with an iodophenyl group and tert-butyl substituent, making it an interesting subject for research and industrial applications .
Preparation Methods
The synthesis of 1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- typically involves the reaction of appropriate aniline derivatives with nitrous acid, followed by coupling with suitable alkylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: Reduction reactions typically yield amines or hydrazines, depending on the reagents and conditions used.
Substitution: The iodophenyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. .
Scientific Research Applications
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- involves its interaction with molecular targets through its diazoamino group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The molecular targets and pathways involved include enzymes, nucleic acids, and cellular receptors, which can be modulated to achieve desired therapeutic or catalytic effects .
Comparison with Similar Compounds
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- can be compared with other triazene compounds such as:
1,3-Diphenyltriazene: Known for its use in azo dye synthesis and as a reagent in organic chemistry.
1-(2-Benzamide)-3-(3-nitrophenyl) triazene: Exhibits unique electronic properties and potential as a chelating agent.
1-(2-Benzamide)-3-(4-nitrophenyl) triazene: Similar to the previous compound but with different substitution patterns affecting its reactivity. The uniqueness of 1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- lies in its iodophenyl group, which imparts distinct reactivity and potential for diverse applications
Properties
CAS No. |
191231-71-7 |
---|---|
Molecular Formula |
C14H22IN3 |
Molecular Weight |
359.25 g/mol |
IUPAC Name |
N-[(4-tert-butyl-2-iodophenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H22IN3/c1-6-18(7-2)17-16-13-9-8-11(10-12(13)15)14(3,4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
LCUZINHJENTVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=C(C=C(C=C1)C(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.